tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)11(5)6-7-16(13,14)10-4/h10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZRWMZYQXTGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCS(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The molecular formula of tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate is C₈H₁₈N₂O₄S (molecular weight: 238.31 g/mol). Key structural features include:
- A tert-butyl carbamate group providing steric protection.
- A methylamine substituent at the nitrogen atom.
- A 2-(methylsulfamoyl)ethyl side chain introducing sulfonamide functionality.
Synthetic challenges arise from the need to:
Primary Synthetic Routes
Boc Protection of Methylaminoethylamine Intermediate
A foundational approach involves the Boc protection of a pre-formed methylaminoethylamine derivative, followed by sulfamoylation.
Step 1: Synthesis of N-Boc-N-Methylethylenediamine
Reaction Scheme:
$$
\text{Methylethylenediamine} + \text{Boc anhydride} \xrightarrow{\text{TEA, DCM}} \text{N-Boc-N-methylethylenediamine}
$$
Conditions:
- Solvent: Dichloromethane (DCM).
- Base: Triethylamine (TEA, 2.2 equiv).
- Temperature: 0°C to room temperature.
- Yield: ~85–90%.
This step utilizes Boc anhydride to protect the primary amine, with TEA neutralizing HCl byproducts. The reaction is typically complete within 2 hours.
Step 2: Sulfamoylation with Methylsulfamoyl Chloride
Reaction Scheme:
$$
\text{N-Boc-N-methylethylenediamine} + \text{CH₃NHSO₂Cl} \xrightarrow{\text{DCM, TEA}} \text{Target Compound}
$$
Optimization Notes:
One-Pot Sequential Protection and Sulfamoylation
Recent advances enable a streamlined one-pot synthesis by combining Boc protection and sulfamoylation.
Reaction Conditions
Reagents:
- Methylethylenediamine (1.0 equiv).
- Boc anhydride (1.05 equiv).
- Methylsulfamoyl chloride (1.1 equiv).
- Solvent: DCM.
- Base: TEA (2.5 equiv).
Procedure:
- Boc protection at 0°C for 1 hour.
- Direct addition of methylsulfamoyl chloride at room temperature.
- Stirring for 12 hours.
Alternative Methodologies
Reductive Amination Approach
A three-step sequence involving:
Solid-Phase Synthesis for High-Throughput Production
Adapted from peptide chemistry, this method uses Wang resin-bound ethylenediamine:
- Resin Functionalization:
- Coupling with Fmoc-protected ethylenediamine.
- On-Resin Sulfamoylation:
- Treatment with methylsulfamoyl chloride/DIPEA in DMF.
- Boc Protection and Cleavage:
- Boc anhydride followed by TFA cleavage.
Advantages:
Reaction Optimization and Troubleshooting
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents Boc deprotection |
| TEA Equivalents | 2.0–2.5 equiv | Neutralizes HCl |
| Reaction Time | 2–4 hours | Minimizes side reactions |
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Reagent Selection
| Reagent | Cost (USD/kg) | Preferred Source |
|---|---|---|
| Boc anhydride | $220 | Sigma-Aldrich |
| Methylsulfamoyl chloride | $1,500 | TCI Chemicals |
Waste Management
- DCM Recovery: Distillation achieves >90% solvent reuse.
- Neutralization Sludge: Treat with Ca(OH)₂ to precipitate sulfonamide byproducts.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate acts as a reagent and a protecting group for amines. This allows selective reactions to occur without interference from the amine functionality, facilitating complex synthetic pathways.
Biological Research
The compound is utilized in enzyme inhibition studies and protein interaction analyses. Its unique structure enables it to bind to specific enzymes, inhibiting their activity through the formation of stable complexes. This property is particularly valuable in drug development contexts, where understanding enzyme mechanisms is crucial.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits arginase, an enzyme involved in amino acid metabolism. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.
Medicinal Chemistry
This compound shows promise in drug development, particularly for targeting bacterial infections and cancer therapies. Its structural components enhance lipophilicity and bioavailability, making it suitable as a precursor or intermediate in pharmaceutical formulations.
Therapeutic Potential:
- Antibacterial Activity: The presence of the methylsulfamoyl group suggests potential antibacterial properties.
- Cancer Treatment: Investigations into its role as an inhibitor for cancer-related enzymes are ongoing.
Industrial Applications
In industrial settings, this compound is leveraged for the production of pharmaceuticals and agrochemicals due to its stability and reactivity. Its ability to facilitate large-scale manufacturing processes while maintaining high purity levels makes it a valuable asset in chemical production.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or proteins, inhibiting their activity. This inhibition occurs through the formation of stable complexes, which prevent the normal function of the target molecules .
Comparison with Similar Compounds
Key Structural and Chemical Properties:
- Molecular Formula : C₇H₁₀N₂O₂ (as reported in ; however, this formula appears inconsistent with the methylsulfamoyl group, which should introduce sulfur and additional oxygen atoms) .
- Molecular Weight : 186.19 g/mol .
- Functional Groups : Boc-protected carbamate, methyl group, and methylsulfamoyl (SO₂NHCH₃) moiety.
Comparison with Structurally Similar Compounds
Below is a comparative analysis of tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate and related carbamate derivatives.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | CAS Number |
|---|---|---|---|---|
| This compound (Target) | C₇H₁₀N₂O₂* | 186.19 | Boc, methyl, 2-(methylsulfamoyl)ethyl | EN300-1654922 |
| tert-Butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate | C₁₃H₂₀N₂O₂S₂ | 300.44 | Boc, methyl, pyridinyldisulfanyl ethyl | 954376-25-1 |
| tert-Butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate | C₉H₂₀N₂O₄S | 252.33 | Boc, (S)-2-(methylsulfamoyl)propyl, chiral center | 2751603-10-6 |
| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | Ethoxycarbonyl | 51-79-6 |
| Vinyl Carbamate | C₃H₅NO₂ | 87.08 | Vinyloxycarbonyl | 1123-58-2 |
Note: The molecular formula for the target compound in lacks sulfur, which is inconsistent with the methylsulfamoyl group.
Biological Activity
tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of a methylsulfamoyl group, allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and protein interactions.
- Molecular Formula : C₁₃H₁₈N₂O₃S
- Molecular Weight : 286.36 g/mol
- Structure : The compound features a tert-butyl group, a methylsulfamoyl moiety, and a carbamate functional group, which contribute to its stability and reactivity.
The primary mechanism of action for this compound involves its ability to bind to specific enzymes or proteins, inhibiting their activity. This inhibition occurs through the formation of stable complexes that prevent normal biological functions. The compound has been utilized in various studies focusing on enzyme inhibition, particularly in the context of drug development and biochemical pathway analysis .
Enzyme Inhibition Studies
Research indicates that this compound is effective in inhibiting several key enzymes:
- Inhibition of Lactate Dehydrogenase (LDH) : LDH is crucial in cancer metabolism. Compounds structurally similar to this compound have shown low nanomolar inhibition of LDH activity, indicating potential for therapeutic applications in cancer treatment .
- Targeting KEAP1 E3 Ligase : The compound has been explored for its ability to recruit E3 ligases in targeted protein degradation (TPD) strategies. This mechanism is pivotal in the degradation of specific proteins associated with cancer progression .
Toxicity and Safety Profile
Carbamate compounds, including this compound, have been associated with toxic effects primarily due to their interaction with the Nrf2 signaling pathway. Overproduction of reactive oxygen species (ROS) has been linked to carbamate exposure, leading to cellular toxicity. Understanding these pathways is essential for evaluating the safety profile of such compounds in therapeutic contexts .
Case Studies
- Enzyme Inhibition in Cancer Models :
- TPD Applications :
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Key Activity |
|---|---|---|
| tert-butyl methyl (2-(methylamino)ethyl)carbamate | Structure | Moderate enzyme inhibition |
| tert-butyl N-(2-mercaptoethyl)carbamate | Structure | Lower stability |
| This compound | Structure | High stability and potent enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate?
The synthesis typically involves reacting tert-butyl carbamate with a sulfamoyl-containing amine derivative under controlled conditions. Key steps include:
- Using a base (e.g., triethylamine) to neutralize byproducts and drive the reaction .
- Optimizing reaction temperature (20–40°C) and pH to maximize yield and purity .
- Employing polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) to enhance solubility and reaction kinetics . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the compound.
Q. Which spectroscopic methods are optimal for characterizing this compound?
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), methylsulfamoyl moiety (δ ~2.8–3.2 ppm), and carbamate linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (154.17 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (S=O stretch) .
Advanced Research Questions
Q. How can crystallographic data of this compound be refined using SHELX software?
For X-ray crystallography:
- Use SHELXL for refinement, leveraging its robust algorithms for small-molecule structures. Parameters include anisotropic displacement for non-H atoms and hydrogen placement via geometric constraints .
- Address twinning or disorder using SHELXD for structure solution and SHELXE for density modification .
- Validate refinement with R-factor convergence (<5%) and scrutiny of residual electron density maps .
Q. What strategies address contradictory enzyme inhibition data in studies involving this compound?
Contradictions may arise from:
- Experimental Variability : Standardize assay conditions (pH, temperature, substrate concentration) to minimize variability .
- Structural Flexibility : Use molecular dynamics simulations to analyze conformational changes affecting binding affinity .
- Competitive vs. Non-competitive Inhibition : Perform Lineweaver-Burk plots to distinguish inhibition mechanisms . Cross-validate findings with orthogonal techniques (e.g., isothermal titration calorimetry) .
Additional Methodological Notes
- Synthesis Optimization : Screen solvent systems (e.g., acetonitrile vs. THF) to improve reaction rates .
- Crystallization Challenges : Use vapor diffusion with hexane/ethyl acetate for single-crystal growth .
- Biological Assays : Pre-incubate the compound with target enzymes to ensure equilibrium binding before activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
